(2E)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylprop-2-enylidene]benzo[e][1,3]benzothiazole bromide
Description
Historical Trajectory of Staining Techniques in Biological Research
The history of histology reveals significant advancements in the techniques used for staining, encompassing chemical, molecular biology, and immunological approaches, collectively known as histochemistry. Early histologists utilized readily available chemicals like potassium dichromate, alcohol, and mercuric chloride to prepare tissues for microscopic examination semanticscholar.orgnih.gov. These substances were primarily used to harden cellular tissues semanticscholar.orgnih.gov.
Evolution of Dyes for Biomolecular Visualization
The science of staining specimens gained momentum following the discovery of the light microscope. Ancient staining techniques relied on simple, naturally occurring dyes such as madder, indigo, and saffron nih.gov. Over time, a variety of staining techniques were developed, including carmine (B74029), silver nitrate (B79036), Giemsa, Trichrome Stains, and Hematoxylin, many of which are still in use today, often with modifications to enhance their efficiency semanticscholar.orgnih.gov. The formalization of significant developments in histological stains occurred in 1856 with the growth of microscope technology and the invention of aniline (B41778) dye, which led to a wide assortment of new histological stains researchgate.net. Joseph Von Gerlach is considered a pioneer in microscopic staining, having successfully used ammoniacal carmine in 1858 to stain histological sections of the cerebellum researchgate.net. The development of fluorescent dyes also marked a significant step, with the first fluorescent molecule synthesized in the early 19th century fluorofinder.com. The cyanine (B1664457) family of dyes, which includes commonly used fluorochromes like Cy3 and Cy5, emerged from efforts in the 1970s to synthesize photostable, water-soluble, and non-cytotoxic dyes fluorofinder.com.
Integration of Stains-all within Histological and Biochemical Methodologies
Stains-all, a cationic carbocyanine dye, has been integrated into both histological and biochemical methodologies due to its ability to stain a variety of anionic biomolecules ontosight.aiwikipedia.org. It is utilized in histological staining, such as for visualizing growth lines in bones wikipedia.org. In biochemical applications, Stains-all is commonly employed in techniques like SDS-PAGE and agarose (B213101) gel electrophoresis for the detection and quantification of various biomolecules ontosight.aiwikipedia.org. The dye's utility stems from its metachromatic property, meaning its absorption spectrum changes depending on the molecule it binds to, allowing for differentiation between various types of biomolecules based on the resulting color ontosight.aiwikipedia.org.
Scope and Significance of Stains-all in Contemporary Biomolecular Research
In contemporary biomolecular research, Stains-all holds significance as a versatile staining agent. It is used for the detection of glycosaminoglycans like heparin and chondroitin (B13769445) sulfate (B86663) in biological samples, the quantification of proteins and nucleic acids in solution, and the staining of lipopolysaccharides and other polysaccharides in bacterial cell walls ontosight.ai. Furthermore, it is applied in the analysis of proteoglycans and glycoproteins in tissues and cells ontosight.ai. The mechanism of action of Stains-all involves binding to negatively charged groups of biomolecules, such as the sulfate and carboxyl groups of glycosaminoglycans, leading to a shift in the dye's absorption spectrum ontosight.ai. This property makes it a convenient probe for studying the structural features of calcium-binding sites in proteins like calmodulin and related calcium-binding proteins medchemexpress.com. Research has also shown that Stains-all can interact preferentially at the branch point of branched DNA structures, indicating its potential for studying complex nucleic acid conformations nih.gov.
Stains-all is a metachromatic dye, and its color upon binding can provide information about the type of molecule. Highly anionic proteins may stain blue, proteoglycans purple, and anionic proteins pink wikipedia.org. RNA typically stains blueish-purple, while DNA stains blue wikipedia.org. The detection limits for various molecules using Stains-all can be quite low, such as below 1 ng for phosphoproteins and 3 ng for DNA wikipedia.org. Stains-all is light-sensitive, necessitating staining in the dark and immediate documentation wikipedia.org.
Table 1: Stains-all Staining Properties
| Biomolecule Type | Observed Color | Detection Limit (approx.) |
| Highly Anionic Proteins | Blue | < 1 ng (phosphoproteins) |
| Proteoglycans | Purple | 10-500 ng (anionic polysaccharides) |
| Anionic Proteins | Pink | - |
| RNA | Blueish-purple | 90 ng |
| DNA | Blue | 3 ng |
| Glycosaminoglycans | Shades of purple/red | - |
Note: Detection limits can vary depending on the specific protocol and biomolecule.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7423-31-6 |
|---|---|
Molecular Formula |
C30H27BrN2S2 |
Molecular Weight |
559.6 g/mol |
IUPAC Name |
(2E)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylprop-2-enylidene]benzo[e][1,3]benzothiazole bromide |
InChI |
InChI=1S/C30H27N2S2.BrH/c1-4-31-27(33-25-16-14-21-10-6-8-12-23(21)29(25)31)18-20(3)19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28;/h6-19H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MPBRYMWMMKKRGC-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1/C(=C\C(=C\C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)\C)/SC5=C1C6=CC=CC=C6C=C5.[Br-] |
Canonical SMILES |
CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5.[Br-] |
Appearance |
Solid powder |
Other CAS No. |
299-88-7 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
60485-76-9 (tosylate) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,3'-diethyl-9-methyl-4,5,4',5'-dibenzothiacarbocyanine 4,5,4',5'-dibenzo-3,3'-diethyl-9-methyl-thiacarbocyanine bromide stains-all stains-all tosylate |
Origin of Product |
United States |
Mechanistic Foundations of Staall Biomolecular Interactions
Principles of Cationic Carbocyanine Dye Binding
Stains-all, as a cationic carbocyanine dye, possesses a positive charge that facilitates its interaction with negatively charged species. wikipedia.orgabcam.comontosight.ai Carbocyanine dyes generally consist of two nitrogen-containing cyclic structures linked by a polymethine chain. liberty.edu The positive charge is typically delocalized across the conjugated π-electron system of the dye molecule. This structure allows for various binding mechanisms, including electrostatic interactions and, in the case of some cyanine (B1664457) dyes with nucleic acids, intercalation or groove binding. liberty.edu The planar structure of some cyanine dyes can facilitate intercalation into the base pairs of DNA, leading to increased fluorescence upon binding due to conformational changes that restrict rotational freedom. liberty.edu
Electrostatic Interactions with Negatively Charged Biomolecules
The primary mechanism by which Stains-all interacts with biomolecules is through electrostatic attraction between its positive charge and the negative charges present on the biomolecules. wikipedia.orgabcam.comontosight.ai This interaction is particularly strong with polyanionic substances, which possess multiple negative charges. alliedguru.com The strength of these electrostatic interactions is influenced by factors such as pH and the ionic strength of the surrounding environment. conicet.gov.aracs.org
Binding to Sulfate (B86663) and Carboxyl Groups
Stains-all exhibits strong binding affinity for molecules containing sulfate and carboxyl groups, which are primary sources of negative charge in many biological molecules. abcam.comalliedguru.comstainsfile.com Glycosaminoglycans (GAGs), for instance, are highly negatively charged polysaccharides due to the presence of sulfate and carboxyl groups. wikipedia.orgalliedguru.comacs.orgfrontiersin.org Stains-all stains anionic polysaccharides such as alginate, pectinate, hyaluronic acid, dermatan sulfate, heparin, heparan sulfate, and chondroitin (B13769445) sulfate. wikipedia.org The binding of cationic dyes like toluidine blue to sulfated GAGs is based on the neutralization of the positive charge of the dye by the negatively charged sulfates, leading to dye aggregation. nih.gov While the exact mechanism for Stains-all may vary in detail, the principle of electrostatic interaction with these anionic groups is fundamental to its staining of GAGs. wikipedia.orgabcam.com
Interaction with Phosphorylated Residues
Phosphorylated residues, particularly in proteins and nucleic acids, contribute significant negative charge and are key interaction sites for Stains-all. wikipedia.orgabcam.comnih.gov Stains-all can bind to phosphorylated proteins, although its sensitivity and specificity for phosphoproteins can be limited compared to newer stains. nih.govbitesizebio.comraybiotech.comjneurosci.org The interaction depends on the presence of anionic centers on the protein molecule, which are influenced by the distribution and arrangement of phosphate (B84403) groups. jneurosci.org For nucleic acids, the negatively charged phosphodiester backbone provides numerous binding sites for cationic dyes. conicet.gov.aracs.org Stains-all stains both DNA and RNA, with differing color outcomes. wikipedia.orgabcam.compolysciences.com
Molecular Basis of Differential Staining and Metachromasia
A notable characteristic of Stains-all is its metachromatic property, meaning it can stain different biomolecules in colors other than its own solution color. wikipedia.orgalliedguru.com This differential staining and metachromasia arise from the interaction between the dye molecules and the specific chemical environment provided by different biomolecules, leading to changes in the dye's light absorption spectrum. alliedguru.comamericanlaboratory.com
Spectroscopic Shifts upon Biomolecule Binding
The binding of Stains-all to biomolecules induces shifts in its absorption spectrum. abcam.comontosight.ainih.gov These spectroscopic shifts are the molecular basis for the observed color changes. When the dye binds to anionic sites, the arrangement and interaction of the dye molecules can change, altering their electronic structure and thus the wavelengths of light they absorb. alliedguru.comresearchgate.net For example, the interaction of Stains-all with Ca2+-binding proteins has been shown to change the absorption spectrum of the dye, with the dye-protein complex absorbing maximally at 615 nm, reflecting the binding of individual dye molecules at anionic sites. researchgate.net In aqueous solution, the complex can absorb maximally at 600 nm. researchgate.net These shifts in absorption lead to the perception of different colors. msu.edu
Colorimetric Differentiation of Biomolecule Classes
The variation in the chemical composition and structure of different biomolecule classes (DNA, RNA, proteins, polysaccharides) results in distinct modes of interaction with Stains-all, leading to differential staining. wikipedia.orgabcam.comsigmaaldrich.com
DNA: Stains blue. wikipedia.orgabcam.compolysciences.comsigmaaldrich.com The strong negative charge density of the DNA backbone and its regular structure contribute to a specific type of dye-DNA interaction that results in blue staining. wikipedia.orgabcam.compolysciences.comsigmaaldrich.com The detection limit for DNA is reported to be around 3 ng. wikipedia.org
RNA: Stains bluish-purple or purple. wikipedia.orgabcam.compolysciences.comsigmaaldrich.com The staining of RNA is often described as bluish-purple, distinct from the blue staining of DNA. wikipedia.orgabcam.compolysciences.comsigmaaldrich.com The detection limit for RNA is approximately 90 ng. wikipedia.org
Proteins: Stains highly anionic proteins blue, other anionic proteins pink, and most proteins red or pink. wikipedia.orgabcam.comresearchgate.net The staining of proteins is more varied depending on their charge and structure. Highly anionic proteins, such as some Ca2+-binding proteins and phosphoproteins, tend to stain blue or purple, similar to nucleic acids, due to a high density of negative charges. wikipedia.orgjneurosci.orgresearchgate.netnih.gov Less acidic proteins typically stain pink or red. wikipedia.orgabcam.comresearchgate.net This differential staining of proteins based on their acidity is a key application of Stains-all in techniques like SDS-PAGE. wikipedia.orgabcam.com
Anionic Polysaccharides: Stain purple or reddish-purple. wikipedia.orgalliedguru.comstainsfile.com Polysaccharides rich in sulfate and carboxyl groups, like glycosaminoglycans, stain metachromatically, often appearing purple or reddish-purple. wikipedia.orgalliedguru.comstainsfile.com The intensity of staining can be particularly strong for sulfated polysaccharides. stainsfile.com The detection limit for anionic polysaccharides is between 10 and 500 ng. wikipedia.org
The precise color observed depends on the specific biomolecule and the local environment, reflecting different degrees of dye aggregation or conformational changes upon binding. alliedguru.comresearchgate.net
Summary of Staining Colors:
| Biomolecule Class | Stains-all Color | Detection Limit (approx.) |
| DNA | Blue | 3 ng wikipedia.org |
| RNA | Bluish-purple/Purple | 90 ng wikipedia.org |
| Highly Anionic Proteins | Blue/Purple | Below 1 ng (phosphoproteins) wikipedia.org |
| Anionic Proteins | Pink | N/A |
| Most Proteins | Red/Pink | N/A |
| Anionic Polysaccharides | Purple/Reddish-purple | 10-500 ng wikipedia.org |
Note: Detection limits may vary depending on the specific biomolecule and experimental conditions.
Theoretical Models for Dye-Biomolecule Complex Formation
Theoretical models describing the interaction between dyes like Stains-all and biomolecules are crucial for understanding the specificity and mechanisms of staining. These models often draw upon fundamental principles of chemical kinetics, thermodynamics, and molecular interactions, including electrostatic forces, hydrogen bonding, van der Waals forces, and in some cases, covalent bonding. scribd.comclinicalpub.comnih.gov
The binding of dyes to tissue components is a complex process influenced by various factors, such as dye concentration, temperature, pH, and the nature of the tissue itself. slideshare.netslideshare.net Theoretical considerations suggest that the kinetics of staining can vary depending on the relative rates of diffusion of the staining solution into the material and the rate of binding to available sites. biologists.com Two extreme types of kinetics, Type A and Type B, have been proposed based on these diffusion rates. biologists.com
Type A kinetics occur when the penetration of the stain throughout the depth of the section is rapid ("instantaneous"), while binding to stainable regions is slow. biologists.com In contrast, Type B kinetics are characterized by slow diffusion of the staining solution into the section, with rapid ("instantaneous") occupation of binding sites within stainable regions. biologists.com An intermediate type, Type AB kinetics, exists when the diffusion and binding rates are comparable. biologists.com
For Stains-all, a cationic carbocyanine dye, its interaction with biomolecules is significantly influenced by electrostatic attraction. nih.govplos.org Stains-all is known to bind to negatively charged sites on biomolecules, such as the phosphate groups of nucleic acids (DNA and RNA) and certain acidic proteins. plos.orgconicet.gov.artandfonline.com This electrostatic interaction is considered a primary driving force for the initial attraction between the dye and the biomolecule. conicet.gov.arleicabiosystems.com
While electrostatic forces play a significant role, it has been suggested that they alone may not fully account for the stable and relatively permanent nature of staining observed with some dyes. conicet.gov.arleicabiosystems.com Some theories propose that initial electrostatic interactions may be followed by the formation of more stable bonds, such as covalent or coordinate covalent bonds. conicet.gov.arleicabiosystems.com However, direct evidence supporting the widespread involvement of covalent bond formation in the binding of dyes like Stains-all to biomolecules is limited. leicabiosystems.com
Theoretical models for protein-ligand interactions, which can be applied to dye-biomolecule binding, include the "lock-and-key," "induced fit," and "conformational selection" models. plos.orgnih.gov The "lock-and-key" model posits a rigid binding site, while the "induced fit" model suggests that the binding site is flexible and undergoes conformational changes upon ligand binding. plos.orgnih.gov The "conformational selection" model proposes that the protein exists in an ensemble of conformations, and the ligand preferentially binds to a pre-existing, high-affinity conformation. plos.orgnih.gov
Research findings on the interaction of Stains-all with proteins, such as crystallins, suggest that the conformation of the binding site can influence the color induced in the dye (metachromasia). nih.gov This indicates that the binding is not solely dependent on the presence of charged groups but is also sensitive to the three-dimensional structure of the biomolecule. nih.gov Studies have shown that Stains-all can induce different spectral shifts (J-band or gamma-band) depending on whether it binds to a globular domain or a helical stretch of a protein, supporting the idea that binding site conformation dictates the dye's color response. nih.gov
Data from studies investigating the binding of Stains-all to proteins like crystallins and bacterial immunoglobulin-like (Big) domains have provided insights into its interaction with calcium-binding sites. nih.govplos.org Stains-all is described as a calcium-mimic dye and has been used to identify calcium-binding modules in proteins. plos.org
The binding of dyes to nucleic acids can also be described by theoretical models, such as the Langmuir isotherm model, which assumes independent interaction of dye molecules with energetically equivalent adsorption sites. ncsu.eduunimi.it However, factors like the electrostatics of the DNA phosphate backbone and the density of DNA monolayers can influence the applicability of this model. unimi.it
Detailed research findings on the binding kinetics of electron stains to thin sections of biological material have provided quantitative data on the concentration of bound stain as a function of distance and time. biologists.com These studies involve measuring the stoichiometry of binding to components like DNA and histones and comparing it to binding in sections. biologists.com
While specific quantitative data tables solely focused on theoretical models for Stains-all binding across diverse biomolecules were not extensively found in the search results, the principles and findings from studies on general dye-biomolecule interactions and Stains-all's behavior with specific proteins and nucleic acids contribute to the theoretical understanding of its complex formation.
Table 1: Key Interaction Forces in Dye-Biomolecule Binding
| Interaction Type | Description | Relevance to Stains-all Binding |
| Electrostatic | Attraction between oppositely charged ions. | Primary force for Stains-all (cationic) binding to anionic biomolecules (e.g., DNA phosphates). conicet.gov.artandfonline.com |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom. | Contributes to holding dye molecules in contact with macromolecular substrates. scribd.comnih.gov |
| Van der Waals | Weak, short-range attractive forces between molecules. | Play a role in selectivity and can contribute to binding strength, especially for larger dyes. scribd.comnih.gov |
| Covalent | Formation of strong chemical bonds. | Generally considered less important in most histological staining, though proposed in some theories. scribd.comclinicalpub.comnih.govleicabiosystems.com |
| Hydrophobic | Tendency of nonpolar groups to associate in an aqueous environment. | Can contribute to stain-tissue affinity, particularly with organic dyes in aqueous solutions. clinicalpub.comnih.gov |
Table 2: Theoretical Kinetic Models for Staining
| Kinetic Type | Description |
| Type A | Rapid stain penetration into the section, slow binding to stainable regions. biologists.com |
| Type B | Slow stain diffusion into the section, rapid occupation of binding sites within stainable regions. biologists.com |
| Type AB | Intermediate kinetics where diffusion and binding rates are comparable. biologists.com |
Applications of Staall in Biomolecular Separation and Analysis
Applications of Stains-all in Polyacrylamide Gel Electrophoresis (PAGE)
Stains-all is a versatile cationic carbocyanine dye utilized in polyacrylamide gel electrophoresis (PAGE) for the visualization of a wide range of biological macromolecules. wikipedia.orgwikipedia.org A key characteristic of Stains-all is its metachromatic property, meaning its color varies depending on the molecular structure and charge of the molecule it binds to. wikipedia.org This allows for the differential staining of various biomolecules, including nucleic acids and proteins, within a single gel. aatbio.cominterchim.fr The staining process is sensitive to light, necessitating that procedures be carried out in the dark to preserve the dye's efficacy. wikipedia.orgnih.gov
Differential Staining of Nucleic Acids
Stains-all provides distinct coloration for different types of nucleic acids, facilitating their identification and differentiation in electrophoretic gels. wikipedia.org
When applied to polyacrylamide gels, Stains-all imparts a distinct blue color to Deoxyribonucleic Acid (DNA). wikipedia.orgaatbio.compolysciences.com This specific interaction allows for the clear visualization of DNA bands separated by electrophoresis. The method is highly sensitive, with a reported detection limit as low as 3 nanograms (ng) of DNA. wikipedia.orgaatbio.cominterchim.fr
In contrast to DNA, Ribonucleic Acid (RNA) molecules are stained a bluish-purple color by Stains-all. wikipedia.orgaatbio.compolysciences.com This color difference enables researchers to distinguish between DNA and RNA within the same gel. The detection limit for RNA using Stains-all is approximately 90 ng. wikipedia.orgaatbio.cominterchim.fr
| Biomolecule | Stain Color | Detection Limit (per band) |
|---|---|---|
| DNA | Blue | 3 ng wikipedia.orgaatbio.cominterchim.fr |
| RNA | Bluish-Purple | 90 ng wikipedia.orgaatbio.cominterchim.fr |
Differential Staining of Proteins in Electrophoresis
The differential staining properties of Stains-all are particularly valuable for protein analysis in PAGE, where the dye's final color depends on the protein's acidic and structural characteristics. nih.gov While most proteins generally stain red or pink, specific classes of proteins exhibit unique color changes. nih.govresearchgate.net
Stains-all is effective for visualizing acidic proteins, which can be poorly resolved by other common stains like Coomassie blue or silver nitrate (B79036). nih.gov The degree of acidity influences the resulting color:
Highly acidic proteins , such as phosphoproteins (e.g., osteopontin (B1167477), bone sialoprotein, phosvitin), stain an intense blue. nih.govcore.ac.uk
Less acidic proteins appear pink. nih.gov
Proteoglycans and other anionic polysaccharides stain purple. wikipedia.orgnih.gov
Research has shown that combining Stains-all with a subsequent silver nitrate treatment can enhance the staining sensitivity for acidic glycoproteins by more than fivefold and improve the stability of the stain. nih.gov Using such a combined protocol, porcine bone osteopontin, a protein not visualized by standard silver staining, can be detected in amounts as small as 0.25 ng. nih.gov Furthermore, an improved Stains-all (ISA) staining method has been developed that can detect phosphoproteins like α-casein and β-casein at levels down to 0.5–1 ng. nih.gov
A significant application of Stains-all is the specific visualization of calcium-binding proteins. medchemexpress.comnih.gov Proteins such as calmodulin, calsequestrin, troponin C, and S-100 characteristically stain a dark blue or purple color, which distinguishes them from the majority of other proteins that stain red or pink. nih.govresearchgate.net
This distinct blue coloration results from the interaction between the dye and anionic sites within the calcium-binding proteins, which alters the dye's absorption spectrum to a maximum of 600-615 nm. nih.govresearchgate.net Stains-all is not only useful for identification but also offers enhanced sensitivity for these proteins compared to Coomassie blue. nih.govglpbio.com For instance, the staining intensity with Stains-all for calmodulin and S-100 is more than twice that achieved with Coomassie blue. medchemexpress.comglpbio.com This property makes Stains-all a valuable tool for identifying and purifying known calcium-binding proteins and for screening for novel ones. nih.govresearchgate.net
| Protein | Stain Color | Ratio of Stains-all to Coomassie Blue Staining Intensity medchemexpress.comglpbio.com |
|---|---|---|
| Calmodulin | Blue/Purple | 2.0 |
| Troponin C | Blue/Purple | 1.4 |
| Calsequestrin | Blue | 1.3 |
| S-100 | Blue/Purple | 2.2 |
Detection of Phosphoproteins
Stains-all is a valuable reagent for the specific detection of phosphoproteins in polyacrylamide gels. nih.gov It operates by binding to the phosphate (B84403) groups of phosphorylated serine, threonine, or tyrosine residues, resulting in a distinct color change that indicates the presence of these modified proteins. nih.govcreative-proteomics.com
An improved Stains-all (ISA) staining method has been developed, offering significantly enhanced sensitivity for phosphoprotein detection in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov This optimized protocol allows for the successful detection of as little as 0.5 to 1 nanogram (ng) of phosphoproteins like α-casein, β-casein, or phosvitin. nih.gov This level of sensitivity is approximately 120 times higher than the original Stains-all staining method and is comparable to the commonly used Pro-Q Diamond stain. nih.gov A key advantage of the ISA method is its rapidity; the entire staining procedure can be completed within 60 minutes without the need for light protection, a significant improvement over the time-consuming and light-sensitive nature of the original protocol. nih.gov
Furthermore, a combined Stains-all/silver nitrate staining protocol has been shown to increase both the sensitivity and stability of phosphoprotein visualization. nih.gov This sequential staining procedure allows for the detection of phosphoproteins such as osteopontin, bone sialoprotein, and dentin phosphophoryn at a sensitivity greater than fivefold that of Stains-all alone. nih.gov Using this dual-staining method, as little as 0.25 ng of porcine bone osteopontin can be visualized on polyacrylamide gels, a protein not typically seen with standard silver staining. nih.gov Densitometric analysis has confirmed that the staining intensity is proportional to the amount of osteopontin, enabling quantification over a range of 0.25 to 50 ng. nih.gov
Table 1: Comparative Sensitivity of Phosphoprotein Detection Methods
| Staining Method | Detection Limit | Reference |
|---|---|---|
| Original Stains-all | ~60-120 ng | nih.gov |
| Improved Stains-all (ISA) | 0.5-1 ng | nih.gov |
| Pro-Q Diamond | 0.5-1 ng | nih.gov |
| Stains-all/Silver Protocol | 0.25 ng (for osteopontin) | nih.gov |
Detection of Glycosaminoglycans and Polysaccharides in Electrophoresis
Stains-all is employed for the detection of glycosaminoglycans (GAGs) and other acidic polysaccharides following their separation by electrophoresis. wikipedia.orgnih.gov A highly sensitive method for visualizing GAGs on agarose (B213101) gels involves a sequential staining procedure using toluidine blue followed by Stains-all. nih.govresearchgate.net This combined approach can detect as little as 10 ng of a single GAG species and can be used to stain a few micrograms of a complex polysaccharide mixture. nih.govresearchgate.net
This sequential staining technique is applicable to a wide range of complex GAGs, including heparin, heparan sulfate (B86663), and chondroitin (B13769445)/dermatan sulfate, as well as nonsulfated polyanions like hyaluronate. nih.govresearchgate.net It is also effective for staining low-molecular-mass fractions and oligosaccharides derived from natural polyanions. nih.govresearchgate.net The high sensitivity of this method (approximately 0.1%) makes it particularly valuable for identifying and quantifying polysaccharide contaminants within GAG preparations, especially when the availability of the sample is limited. nih.govresearchgate.net
Stains-all stains anionic polysaccharides, such as alginate and pectinate, and various GAGs including hyaluronic acid, dermatan sulfate, heparin, heparan sulfate, and chondroitin sulfate. wikipedia.org The detection limit for anionic polysaccharides is reported to be between 10 and 500 ng. wikipedia.org
Table 2: Stains-all Applications in Glycosaminoglycan and Polysaccharide Detection
| Analyte | Method | Detection Limit | Reference |
|---|---|---|---|
| Glycosaminoglycans | Sequential Toluidine Blue/Stains-all | 10 ng | nih.gov, researchgate.net, |
| Anionic Polysaccharides | Stains-all | 10-500 ng | wikipedia.org |
Agarose Gel Electrophoresis Applications
Stains-all is frequently utilized in agarose gel electrophoresis for the detection of various biomolecules. wikipedia.orgaatbio.com Its application is particularly notable in the analysis of glycosaminoglycans, where it is often used in a sequential staining method with toluidine blue to achieve high sensitivity. nih.govresearchgate.net This technique allows for the visualization of complex GAGs and nonsulfated polyanions resolved on agarose gels. nih.govresearchgate.net Beyond GAGs, Stains-all is also used to stain nucleic acids separated by agarose gel electrophoresis. wikipedia.org The dye interacts with these anionic molecules, producing distinct colors that facilitate their identification and analysis within the gel matrix. wikipedia.orgaatbio.com
Table 3: Differential Staining of Biomolecules with Stains-all
| Biomolecule | Stains-all Color | Reference |
|---|---|---|
| RNA | Bluish Purple | aatbio.com, wikipedia.org |
| DNA | Blue | aatbio.com, wikipedia.org |
| Proteins (general) | Red/Pink | aatbio.com, wikipedia.org |
| Highly Anionic/Acidic Proteins | Blue | nih.gov, wikipedia.org |
| Proteoglycans | Purple | nih.gov, wikipedia.org |
Detection in Biochemical Assays Beyond Gel Electrophoresis
The utility of Stains-all extends beyond gel-based applications to other biochemical assays. It has been effectively used as a probe in aqueous solutions to investigate the structural characteristics of calcium-binding proteins, such as calmodulin (CaM) and related proteins. medchemexpress.com
In this application, the interaction of Stains-all with Ca²⁺-binding proteins is monitored spectrophotometrically. medchemexpress.com A standard solution containing Tris base, Stains-all, and formamide (B127407) is prepared. The addition of Ca²⁺-binding proteins to this solution leads to a change in absorbance at 600 nm, which is measured after a 30-minute incubation period in the dark. medchemexpress.com This method allows for the study of how the dye interacts with the calcium-binding sites on these proteins. For instance, calsequestrin, a Ca²⁺-binding protein, is stained blue by Stains-all, and the dye has been shown to be a more sensitive stain for calsequestrin, calmodulin, troponin C, and S-100 than Coomassie blue. medchemexpress.com
Specificity and Selectivity in Staall Interactions
Differential Staining Properties for Diverse Biomolecules
Stains-all is widely used for the differential staining of nucleic acids and proteins in techniques such as gel electrophoresis. aatbio.comaatbio.cominterchim.fr The dye produces distinct coloration profiles for DNA, RNA, and proteins, allowing for their differentiation within the same gel or sample. aatbio.comaatbio.cominterchim.fr
Distinct Coloration Profiles (e.g., DNA vs. RNA vs. Proteins)
A key characteristic of Stains-all is its ability to stain different biomolecules with different colors. On polyacrylamide gels, RNA typically stains a bluish-purple color, DNA stains blue, and most proteins stain red or pink. abcam.comaatbio.comaatbio.cominterchim.fr Highly anionic proteins, such as calcium-binding proteins, can stain blue. abcam.comnih.govglpbio.com Acid mucopolysaccharides also exhibit various staining colors with Stains-all. aatbio.comaatbio.cominterchim.fr
Here is a summary of the typical staining colors:
| Biomolecule | Stain Color |
| RNA | Bluish Purple |
| DNA | Blue |
| Proteins (most) | Red or Pink |
| Proteins (highly anionic) | Blue |
| Acid Mucopolysaccharides | Various |
This differential staining allows for the simultaneous visualization and identification of these distinct classes of molecules in a single experiment.
Factors Influencing Staining Specificity (e.g., pH, ionic strength)
The staining specificity and resulting color produced by Stains-all are influenced by environmental factors such as pH and ionic strength. conicet.gov.arutas.edu.au Ionic bonds, which are the primary mode of interaction between cationic dyes like Stains-all and anionic tissue components, are particularly sensitive to these factors. conicet.gov.arihcworld.com
At different pH levels, the ionization state of both the dye and the biomolecules can change, affecting their electrostatic interactions. conicet.gov.arihcworld.com For instance, at low pH, the high concentration of hydrogen ions favors the ionization of amino groups in proteins, leading to a more positive charge, which can influence binding with anionic dyes. Conversely, in alkaline solutions, the formation of carboxyl or sulfate (B86663) anions is favored, which can bind to cationic dyes like Stains-all. conicet.gov.ar
Ionic strength, influenced by salt concentration, also plays a significant role. conicet.gov.ar High salt concentrations can lead to competition between salt ions and the dye for binding sites on the biomolecules, potentially inhibiting staining. conicet.gov.ar The specific pH and ionic strength conditions used during the staining protocol can therefore be manipulated to optimize the staining of particular biomolecules or to enhance differential staining.
Selective Interaction with Specific Biomolecular Structures
Beyond the general differential staining of molecule classes, Stains-all exhibits selective interaction with specific structural features within biomolecules.
Branched DNA Structures
Research has shown that Stains-all interacts selectively with branched DNA molecules, coloring them differently from linear duplexes. nih.gov Specifically, Stains-all has been found to interact preferentially at the branch point of four-arm DNA structures, also known as Holliday junctions. nih.govoup.comannualreviews.org The interaction of Stains-all with the branch point is notably tighter than that of some common DNA intercalating dyes like ethidium (B1194527) or methidium, with a dissociation constant estimated to be below 45 nM. nih.gov This selective binding suggests that Stains-all can be a valuable probe for studying the structure and dynamics of branched DNA.
Calcium-Binding Sites in Calmodulin and Related Proteins
Stains-all has been demonstrated to be a convenient probe for studying the structural features of individual calcium-binding sites in proteins like calmodulin (CaM) and related calcium-binding proteins (CaBP). glpbio.comnih.govmedchemexpress.comcore.ac.uk These proteins bind Stains-all at their calcium-binding sites, inducing a circular dichroism (CD) band in the bound dye in the 620 nm region. nih.govcore.ac.uk This induced CD band is abolished upon the addition of calcium, indicating that Stains-all competes with calcium for these binding sites. nih.govcore.ac.uk Studies involving mutations in the calcium-binding sites have further elucidated the specific residues involved in the interaction with Stains-all. nih.govcore.ac.uk The interaction of Stains-all with anionic sites within these calcium-binding proteins is thought to produce the characteristic blue or purple color observed, while most other proteins stain red or pink. nih.govglpbio.com
Spectroscopic and Photophysical Characterization of Staall Complexes
Absorption Spectroscopy of Stains-all-Biomolecule Complexes
Stains-all exhibits characteristic absorption spectra that are sensitive to its environment and interactions with other molecules. researchgate.netresearchgate.net Upon binding to biomolecules, notable shifts and changes in the absorption profile are observed, reflecting the altered electronic state of the dye. researchgate.netresearchgate.netnih.gov
Analysis of Absorption Spectrum Shifts
In buffer solution, Stains-all typically shows absorption maxima. researchgate.netresearchgate.net The specific wavelengths of these maxima can shift upon interaction with different biomolecules. For instance, in the presence of biopolymers, significant changes in the absorption spectra occur. researchgate.netresearchgate.net Undegraded glycosaminoglycans interact with Stains-all in solution, causing a characteristic shift in the spectrum. nih.gov Hyaluronic acid, a nonsulfated glycosaminoglycan, forms a complex with Stains-all that exhibits an absorbance maximum at 650 nm. nih.gov In contrast, sulfated glycosaminoglycans, including chondroitin (B13769445) sulfates A and C, dermatan sulfate (B86663), keratan (B14152107) sulfate, and heparan sulfate, lead to an increase in absorbance at 480 nm when complexed with the dye. nih.gov These shifts in absorbance maxima are directly proportional to the concentration of the interacting glycosaminoglycan, forming the basis for quantitative assays. nih.gov
The interaction of Stains-all with Ca2+-binding proteins such as calsequestrin, calmodulin, troponin C, and S-100 also results in changes in the absorption spectrum. researchgate.net The dye-protein complex formed with these proteins absorbs maximally at 600-615 nm, indicating the binding of individual dye molecules at anionic sites within the proteins. researchgate.net
Monomer and Aggregate States in Solution and Bound Forms
Stains-all can exist in different states in solution, including monomers and various aggregates (e.g., H-aggregates and J-aggregates), each with distinct absorption characteristics. researchgate.netresearchgate.net In aqueous medium, Stains-all can exhibit intensive emission from J-aggregates at 656 nm. researchgate.net The 570-nm maximum in the Stains-all spectrum is generally attributed to monomer absorption, while maxima near 470, 510, and 535 nm are associated with different H-aggregates, and a long wavelength maximum around 650 nm corresponds to J-aggregate absorption. researchgate.netresearchgate.net
The interaction with nucleic acids can lead to a partial decomposition of the aggregates present in aqueous solutions, favoring the monomeric form of the dye. researchgate.netmdpi.com This shift in the equilibrium between monomeric and aggregated states upon binding to biomolecules is reflected in the changes observed in the absorption spectra. researchgate.netmdpi.com
Fluorescence Spectroscopy of Stains-all-Biomolecule Complexes
While Stains-all may have relatively low intrinsic fluorescence in solution, its fluorescence properties can be dramatically altered upon binding to biomolecules, particularly nucleic acids. researchgate.netresearchgate.netmdpi.comthermofisher.com This fluorescence enhancement is a key feature that makes Stains-all useful as a fluorescent probe. researchgate.netresearchgate.netmdpi.com
Fluorescence Enhancement Mechanisms upon Binding
A significant increase in fluorescence intensity is observed when Stains-all binds to double-stranded DNA. researchgate.net The interaction with nucleic acids leads to an increase in monomer fluorescence. researchgate.netmdpi.com For some carbocyanine dyes, including Stains-all and its isomer iso-Stains-all, significant fluorescence enhancement is observed in the presence of double-stranded DNA. researchgate.net This enhancement can be several orders of magnitude greater than the intrinsic fluorescence of the dye in solution. researchgate.net The mechanism often involves the dye transitioning from a weakly fluorescent state in solution (where aggregation or other non-radiative decay pathways may dominate) to a highly fluorescent state when bound to the biomolecule. researchgate.netmdpi.comthermofisher.com The binding event can restrict the internal rotations and vibrations of the dye molecule, reducing non-radiative de-excitation and increasing the probability of fluorescence emission.
While iso-Stains-all shows significant enhancement of its monomer fluorescence in the presence of poly(dG/dC)poly(dG/dC), Stains-all shows a clearly pronounced J-aggregate emission under the same conditions. researchgate.netresearchgate.net This suggests potential differences in the binding mechanisms of these two dyes. researchgate.net
Distinction between DNA and RNA Based on Fluorescence Intensity
Stains-all has the ability to stain both DNA and RNA, but it can exhibit differential staining characteristics that may allow for some distinction between the two nucleic acid types. wikipedia.orgresearchgate.netresearchgate.netthermofisher.com While some nucleic acid stains show similar fluorescence wavelengths and emission intensities when bound to either DNA or RNA, others exhibit differences in fluorescence enhancement or quantum yield depending on the type of nucleic acid. thermofisher.comthermofisher.comnih.gov
Stains-all stains RNA a bluish-purple and DNA a blue color. wikipedia.org Stains-all exhibits the highest fluorescence intensity enhancement (near 700 times) in the presence of RNA, while iso-Stains-all shows higher enhancement with double-stranded DNA. researchgate.net Both dyes show increased fluorescence enhancement when bound to AT-rich polynucleotides compared to GC-containing ones. researchgate.netresearchgate.net
Spectroscopic Investigations of Dye-Induced Conformational Changes in Biomolecules
The cationic carbocyanine dye Stains-all is recognized for its ability to exhibit distinct spectral color shifts, known as metachromasia, upon binding to various anionic substrates, including proteins and polysaccharides. nih.govnih.gov This metachromatic property is particularly valuable as it appears to be influenced by the conformational state of the biomolecule's binding region, allowing Stains-all to serve as a spectroscopic probe for conformational changes. nih.govnih.gov
Detailed spectroscopic investigations have explored the interaction of Stains-all with different classes of biomolecules, providing insights into how the dye's spectral characteristics are modulated by the structure of its binding partner.
Polysaccharide Interactions and Helical Order
Stains-all has also been employed to investigate conformational differences in anionic polysaccharides. nih.gov By monitoring the metachromasia induced by Stains-all upon binding to alginate and pectate, researchers have gained information about their conformational states in solution. nih.gov Circular Dichroism (CD) spectroscopy, a technique sensitive to the structural chirality and conformation of molecules, has been particularly useful in these studies. The stronger induction of circular dichroism in the 500 nm region of the bound dye by pectate, compared to alginate or hyaluronate, suggests a greater degree of helical order in pectate chains in solution. nih.gov This highlights how the spectroscopic signature of bound Stains-all, specifically its induced CD signal, can serve as an indicator of polysaccharide conformation.
Nucleic Acid Interactions
Stains-all is widely used for staining nucleic acids, including DNA and RNA, in gel electrophoresis for visualization purposes. nih.govbiorxiv.org While primarily a staining agent in this context, the interaction of Stains-all with nucleic acids also involves spectroscopic changes. The dye shows an increase in fluorescent intensity in the presence of DNA and RNA, suggesting its potential application as a fluorescent probe for detecting these molecules in homogeneous assays. researchgate.net Although the direct use of Stains-all's metachromasia to specifically probe detailed conformational changes within nucleic acid structures (beyond general binding) is less extensively documented compared to its application with certain proteins and polysaccharides, its spectral properties upon binding to nucleic acids are fundamental to its utility in visualization and detection via spectroscopic methods like fluorescence. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Stains-all | 16552 |
| Alginate | 43507604 |
| Pectate | 24753 |
| Calmodulin | 1860 |
| Calsequestrin | 16211888 |
| Troponin C | 16213311 |
| S-100 protein | 16213312 |
| DNA | 24776 |
| RNA | 6325347 |
| Ethidium (B1194527) Bromide | 4510 |
| Acridine Orange | 15337 |
| SYBR Gold | 16219343 |
| SYBR Green I | 16219341 |
| SYBR Safe | 131707311 |
| Propidium Iodide | 10436 |
| Hoechst 33258 | 109195 |
| Hoechst 33342 | 3107 |
| Hydroxystilbamidine | 10112 |
| LDS 751 | 102160 |
| Nuclear yellow | 6433312 |
Data Tables
While specific numerical data tables directly linking Stains-all induced spectral shifts to quantified conformational changes across various biomolecules were not consistently available in a format suitable for direct extraction and presentation in a generic table from the search results, the qualitative relationships observed through spectroscopy are key findings. For example, the correlation between Stains-all's spectral bands and protein structural motifs (globular vs. helical) nih.gov and the differential CD signals induced in Stains-all by polysaccharides with varying helical order nih.gov represent the type of data derived from these spectroscopic investigations.
An example of data that could be represented, based on the search results, is the differential staining color and inferred structural feature when Stains-all binds to different protein types:
| Protein Type/Region | Stains-all Induced Band | Inferred Structural Feature | Source |
| Globular Domain | J-band activation | Globular Conformation | nih.gov |
| Helical Stretch | Gamma-band activation | Helical Conformation | nih.gov |
Another representation could be the absorption maxima of Stains-all when bound to certain calcium-binding proteins:
| Protein | Stains-all Complex Absorption Maximum (nm) | Source |
| Calsequestrin | ~615 | researchgate.net |
| Calmodulin | ~600-615 (implied by general binding) | researchgate.net |
| Troponin C | ~615 | researchgate.net |
| S-100 | ~600-615 (implied by general binding) | researchgate.net |
These tables illustrate the type of data generated through spectroscopic studies using Stains-all to probe biomolecular conformation, reflecting the detailed research findings discussed in the text.
Quantitative Methodologies Utilizing Staall
Densitometric Quantification in Electrophoresis Gels
Densitometric quantification in electrophoresis gels stained with Stains-all involves measuring the optical density of stained bands or spots. This technique is used to determine the amount of a specific biomolecule present in a sample after separation by gel electrophoresis. azurebiosystems.com The intensity of the staining is expected to correlate with the concentration of the biomolecule. azurebiosystems.com
Linearity of Staining Intensity with Biomolecule Concentration
For accurate quantitative analysis using densitometry, the staining intensity should exhibit a linear relationship with the concentration of the biomolecule over a certain range. While the search results discuss the linearity of other stains like Coomassie Brilliant Blue and fluorescent dyes, specific detailed research findings on the linearity of Stains-all staining intensity with varying biomolecule concentrations in gels were not extensively detailed in the provided snippets. General principles of quantitative staining require a broad linear range of detection for accurate comparisons. bio-rad.com Some fluorescent stains offer a wide dynamic range, up to four orders of magnitude, useful for quantitative studies. sci-hub.st Coomassie-based stains are also noted for providing good quantitative linearity. thermofisher.com
Detection Limits and Dynamic Range for Quantitative Analysis
The detection limit refers to the minimum amount of a substance that can be reliably detected by a method, while the dynamic range is the range of concentrations over which the method is linear and accurate. For Stains-all, the detection limit for phosphoproteins is reported to be below 1 ng after one hour of staining. wikipedia.org For anionic polysaccharides, the detection limit is between 10 and 500 ng. wikipedia.org DNA can be detected at a limit of 3 ng, and RNA at 90 ng on polyacrylamide gels. wikipedia.orgaatbio.comsigmaaldrich.com
Compared to other stains, silver staining can offer a detection limit of 0.25 to 0.5 ng, while Coomassie R-250 detects from 6 ng of protein. bioradiations.com Some fluorescent stains can detect proteins below 1 or 0.5 ng. bioradiations.com Silver staining, while sensitive, often has a limited dynamic range, making it less effective for quantitative analysis over a broad range of concentrations. bio-rad.comsci-hub.st Fluorescent stains are often highlighted for their broad linear dynamic range. thermofisher.com
Spectrophotometric Quantification in Solution
Stains-all can also be used for the spectrophotometric quantification of certain biomolecules in solution. This method relies on the characteristic shift in the absorbance spectrum of Stains-all upon binding to the target molecule. For example, undegraded glycosaminoglycans form a complex with Stains-all in solution, resulting in a spectral shift. nih.gov Hyaluronic acid, a nonsulfated glycosaminoglycan, forms a complex with an absorbance maximum at 650 nm, while sulfated glycosaminoglycans show an increase in absorbance at 480 nm. nih.gov The increase in absorbance at the appropriate wavelength is directly proportional to the concentration of the glycosaminoglycan, forming the basis for a sensitive spectrophotometric assay. nih.gov This method has been adapted for use in 96-well microtiter plates for high-throughput analysis. nih.gov
Another application involves the quantitative measurement of sodium dodecyl sulfate (B86663) (SDS) using Stains-all. nih.gov The color of Stains-all changes from fuchsia to yellow upon the addition of SDS, and this change is gradual and proportional to the amount of SDS, allowing for reliable quantitation by visible light spectrophotometry. nih.gov The linearity between the color change and the amount of SDS is maintained even in the presence of other compounds commonly found in biochemical samples. nih.gov
Integration with Imaging Systems for Quantitative Data Acquisition
The quantitative analysis of gels and blots stained with Stains-all, as well as other dyes, is often performed using imaging systems coupled with analysis software. azurebiosystems.commoleculardevices.com These systems capture digital images of the stained gels or blots, and the software measures the intensity of the stained bands or spots. azurebiosystems.com Densitometry software can determine the concentration of a sample band by comparing its optical density to that of known standards. azurebiosystems.com
Modern imaging systems offer features crucial for quantitative data acquisition, such as high resolution for detecting small features, a large linear dynamic range to detect both weak and strong signals without saturation, and adjustable focus planes for optimal imaging of samples with varying thicknesses. azurebiosystems.comazurebiosystems.com Software features like SmartScan can help avoid saturated spots during image capture, ensuring that appropriate images are collected for reliable quantitative data. azurebiosystems.comazurebiosystems.com
While the provided snippets discuss the integration of imaging systems with various stains for quantitative analysis in electrophoresis and immunohistochemistry, the specific integration details solely concerning Stains-all were not extensively covered beyond the general application of densitometry to stained gels. azurebiosystems.commoleculardevices.comresearchgate.netakoyabio.com However, the principle of using imaging systems to capture and analyze the intensity of stained bands for quantification is applicable to Stains-all, similar to other gel stains. azurebiosystems.com
Advancements and Combinatorial Staining Strategies Involving Staall
Enhancement of Stains-all Sensitivity and Stability
Efforts to improve Stains-all staining have primarily focused on increasing its sensitivity to detect smaller quantities of target molecules and enhancing the stability of the resulting stain against factors like light exposure, which can cause fading nih.govscientificlabs.co.ukinterchim.fr.
Combination with Silver Nitrate (B79036) Staining Protocols
A notable advancement in enhancing Stains-all sensitivity and stability involves its combination with silver nitrate staining protocols nih.gov. This sequential staining technique leverages the differential staining properties of Stains-all followed by the high sensitivity of silver staining. For instance, a procedure combining Stains-all staining followed by silver nitrate incubation and development has been shown to visualize acidic proteins, such as phosphoproteins and acidic glycoproteins, with significantly higher sensitivity (greater than fivefold) and improved stability compared to using Stains-all alone nih.gov. This combined approach has enabled the detection of proteins like porcine bone osteopontin (B1167477) at amounts as low as 0.25 ng on polyacrylamide gels, a level not achievable with standard silver staining alone nih.gov. Densitometric analysis has further demonstrated that the staining intensity in the Stains-all/silver protocol is proportional to the amount of protein, allowing for quantification over a range of 0.25 to 50 ng nih.gov. This method also stains a broader range of proteins compared to a combined alcian blue/silver staining procedure nih.gov.
Optimization of Staining Conditions and Reagents
Optimization of staining conditions and reagents is crucial for maximizing the effectiveness of Stains-all. Factors such as dye concentration, incubation time, temperature, and the composition of the staining buffer significantly influence staining intensity, specificity, and background noise leicabiosystems.comnih.govnih.gov.
Typical Stains-all staining protocols often involve fixing gels in solutions containing isopropanol (B130326) to remove SDS, followed by extensive washing medchemexpress.comkamiyabiomedical.com. Staining is generally performed in the dark for extended periods, sometimes up to 48 hours, using a staining solution typically containing Stains-all dissolved in formamide (B127407) and a buffer, such as Tris-HCl at a specific pH interchim.frmedchemexpress.com. Destaining is then performed by washing the gel, often with exposure to light to reduce background staining scientificlabs.co.ukinterchim.fraatbio.com.
Specific optimizations mentioned in research include the use of 25% isopropyl alcohol for fixing and washing gels to remove SDS, as any remaining SDS can interfere with protein staining medchemexpress.comkamiyabiomedical.com. Staining solutions commonly include 0.0025% Stains-all, 25% isopropyl alcohol, 7.5% formamide, and 30 mM Tris base at pH 8.8 for gel staining medchemexpress.com. For studying interactions in aqueous solution, a standard solution might contain 10 mM Tris base at pH 8.8, 0.001% Stains-all, and 0.1% formamide medchemexpress.com.
The sensitivity and clarity of staining can be influenced by the age of the working solution, suggesting that preparing fresh reagents is beneficial harvard.eduufl.edu. Protecting the staining solution and stained gels from light during the staining and initial destaining phases is also critical due to Stains-all's light sensitivity, which can cause the dye-analyte complex to fade scientificlabs.co.ukinterchim.fraatbio.com.
Development of Modified Stains-all Derivatives for Research
The development of modified Stains-all derivatives aims to create compounds with potentially improved properties or altered specificities for research applications. While Stains-all itself is a carbocyanine dye wikipedia.orgkyforabio.com, variations or related carbocyanine dyes may offer advantages.
One analogue mentioned is Ethyl-Stains-all, which reportedly has similar properties to Stains-all but with differences in solubility and staining characteristics wikipedia.org. The core structure of Stains-all, 1-Ethyl-2-[(1E,3Z)-3-(1-ethylnaphtho[1,2-d] nih.govmedchemexpress.comthiazol-2(1H)-ylidene)-2-methylprop-1-en-1-yl]naphtho[1,2-d] nih.govmedchemexpress.comthiazol-1-ium bromide, is a cationic carbocyanine dye wikipedia.org. Modifications to this structure could potentially alter its spectral properties, binding affinity to different anionic molecules, or stability. Research into such derivatives could lead to new tools for specific research needs, although specific examples of widely adopted modified Stains-all derivatives beyond simple analogues are not extensively detailed in the provided results.
Strategies for Mitigating Interference from Other Molecules
Interference from other molecules present in a sample, such as lipids, detergents, or other proteins, can affect Stains-all binding and the clarity of the staining pattern kamiyabiomedical.comutah.edunih.gov. Strategies to mitigate such interference are essential for obtaining accurate and clear results.
One primary strategy involves thorough sample preparation to remove interfering substances. For gel electrophoresis, this includes extensive washing steps with solutions like 25% isopropanol to remove SDS, which can react with the staining solution kamiyabiomedical.com.
Stains-all is known to stain various anionic molecules, including anionic proteins, nucleic acids, anionic polysaccharides, and lipids wikipedia.orgbiomol.com. This broad specificity, while useful for differential staining, also means that the presence of high concentrations of these molecules could lead to background staining or interfere with the detection of target molecules.
Specific protocols for different types of samples or target molecules may include additional steps to minimize interference. For instance, when staining for specific anionic polysaccharides or proteins, researchers might employ procedures that selectively remove or reduce the concentration of other potentially interfering anionic species. While the provided results highlight Stains-all's ability to stain lipids (yellow-orange color) scientificlabs.co.uk, nucleic acids (DNA blue, RNA bluish-purple) scientificlabs.co.ukinterchim.fraatbio.com, and various proteins (blue for highly anionic, purple for proteoglycans, pink for less acidic) wikipedia.orgbiomol.com, detailed strategies specifically for mitigating interference from these different classes of molecules in a mixed sample using Stains-all are not explicitly elaborated upon in the search results, beyond the general principle of thorough washing to remove substances like SDS kamiyabiomedical.com. However, the differential color staining provided by Stains-all itself serves as a form of mitigating interference by allowing researchers to distinguish between different classes of molecules based on color wikipedia.orgbiomol.comnih.govresearchgate.net.
Current Research Frontiers and Future Directions
Stains-all in Proteomics Research
In proteomics, the study of the entire set of proteins, visualization of proteins separated by gel electrophoresis is a fundamental step. Stains-all has found application in SDS-PAGE (Sodium dodecyl sulfate (B86663)–polyacrylamide gel electrophoresis) for the detection and differentiation of anionic proteins. wikipedia.org Its ability to stain highly anionic proteins blue, less acidic proteins pink, and proteoglycans purple allows for the selective visualization and identification of specific protein types based on their charge characteristics. wikipedia.orgnih.gov
Compared to other common protein stains like Coomassie blue, Stains-all has demonstrated higher sensitivity for certain calcium-binding proteins, such as calmodulin, troponin C, and S-100. medchemexpress.com For instance, the ratio of Stains-all staining to Coomassie blue staining was reported as 2.0 for calmodulin, 1.4 for troponin C, and 2.2 for S-100, indicating enhanced sensitivity for these proteins with Stains-all. medchemexpress.com
A significant advancement in the use of Stains-all in proteomics involves its combination with silver nitrate (B79036) staining. This combined protocol addresses some of the limitations of Stains-all alone, such as relatively poor staining sensitivity and lack of stability to light. nih.gov The Stains-all/silver nitrate method has been shown to enhance the sensitivity and stability of staining for acidic proteins, including phosphoproteins and glycoproteins found in tissues like bone and dentin. nih.gov This combined approach allows for the visualization of smaller amounts of these proteins (e.g., as little as 0.25 ng of porcine bone osteopontin) compared to standard silver staining. nih.gov Densitometric analysis has confirmed that the staining intensity with the Stains-all/silver protocol is proportional to the amount of protein, enabling quantification over a specific range. nih.gov
Stains-all in Transcriptomics Research
Transcriptomics involves the study of RNA molecules within a cell, tissue, or organism. Stains-all is relevant to transcriptomics research due to its ability to stain nucleic acids, including both RNA and DNA. wikipedia.org In gel electrophoresis, Stains-all stains DNA blue and RNA bluish-purple, with detection limits of 3 ng for DNA and 90 ng for RNA. wikipedia.org This property makes Stains-all useful for visualizing and analyzing nucleic acids after separation by techniques like agarose (B213101) gel electrophoresis. wikipedia.org
While recent advancements in transcriptomics, particularly spatial transcriptomics, often utilize stains like H&E or immunofluorescence to provide morphological context for gene expression data, the fundamental ability of Stains-all to stain RNA suggests potential, albeit perhaps less explored, applications. nih.govalimentiv.comfrontiersin.orgpreprints.org The integration of staining with transcriptomic analysis, especially in spatial methods, is crucial for correlating gene expression patterns with tissue architecture and cellular morphology. alimentiv.compreprints.org Although specific widespread applications of Stains-all in current high-throughput spatial transcriptomics workflows were not prominently detailed in the search results, its nucleic acid staining capability remains a foundational aspect relevant to the field.
Stains-all in Structural Biology Applications
Structural biology focuses on the three-dimensional structures of biological macromolecules and how these structures relate to their functions. Staining techniques are broadly used in structural biology, particularly in microscopy, to enhance contrast and visualize cellular and molecular structures. conicet.gov.armacschem.us Stains-all, with its affinity for anionic molecules, can be used in histological staining to highlight specific components within tissues and cells, providing structural context for further analysis. wikipedia.org
Furthermore, Stains-all has been employed as a probe to study the structural features of calcium-binding sites in proteins like calmodulin and related calcium-binding proteins. medchemexpress.com The interaction of Stains-all with these proteins in aqueous solution can be studied spectrophotometrically, providing insights into the structural characteristics of their calcium-binding sites. medchemexpress.com This application demonstrates the utility of Stains-all not just as a general stain but also as a specific probe for investigating structural aspects of certain proteins.
Emerging Applications in Cellular and Molecular Biology Research
Cellular and molecular biology research encompasses a wide range of studies investigating the fundamental units and processes of life. Stains-all's ability to stain various anionic components within cells and tissues makes it valuable in this broad field. Its metachromatic property allows for the differentiation of various molecules, including anionic proteins, nucleic acids, and polysaccharides, based on the color they exhibit upon staining. wikipedia.org This differential staining can be particularly useful in histological studies to identify and localize different types of molecules within cellular structures. wikipedia.org
Emerging applications in cellular and molecular biology often involve advanced imaging techniques and the need for stains that can provide detailed information about cellular components and their organization. While immunofluorescence and other specific stains are widely used for targeted visualization, the unique staining profile of Stains-all could lend itself to novel applications, perhaps in combination with other techniques, for multiplexed imaging or for identifying specific cellular states or components characterized by a particular anionic composition. datainsightsmarket.comomicsonline.orguq.edu.au The ongoing development of new staining methods and the increasing focus on understanding complex biological systems at a molecular level suggest potential avenues for exploring new uses for Stains-all.
Challenges and Opportunities for Next-Generation Stains-all Applications
Despite its unique properties, Stains-all faces certain challenges that can limit its application. These include relatively poor staining sensitivity for some targets and a lack of stability when exposed to light, which necessitates staining and imaging in the absence of light. wikipedia.orgnih.gov These limitations can impact the detection limits and the ability to perform prolonged observations or quantitative analysis.
However, these challenges also present opportunities for the development of next-generation Stains-all applications. The combination with silver nitrate staining has already demonstrated that these limitations can be overcome, leading to enhanced sensitivity and stability for specific protein types. nih.gov Future opportunities lie in developing modified Stains-all formulations with improved photostability and sensitivity, potentially through chemical modifications or encapsulation techniques.
Furthermore, aligning Stains-all applications with broader trends in biological staining presents significant opportunities. The development of multiplex stains capable of simultaneously detecting multiple targets, the focus on sustainable and environmentally friendly staining methods, and the increasing automation of staining procedures are key areas in the biological stains market. datainsightsmarket.com Research into developing Stains-all-based multiplexing strategies, improving its environmental profile, or adapting its use for automated platforms could expand its utility and relevance in modern biological research. Exploring its potential in conjunction with advanced microscopy techniques and spatial omics technologies could also unlock new applications for this distinctive dye. nih.govpreprints.orgdatainsightsmarket.comstomics.tech
Q & A
Q. What are the key principles underlying the Stains-all assay for polysaccharide quantification?
The Stains-all assay is a metachromatic carbocyanine dye-based method that binds to polyanionic molecules, such as glycosaminoglycans and certain polysaccharides, via electrostatic interactions. Its absorption spectrum shifts upon binding, enabling spectrophotometric quantification. Critical factors include pH optimization (typically acidic conditions) and avoidance of interfering substances like detergents or high salt concentrations, which disrupt dye-polysaccharide binding . Validation requires calibration with known polysaccharide standards and cross-referencing with orthogonal methods (e.g., Hestrin assay for O-acetyl groups) to confirm specificity .
Q. How does the Stains-all assay compare to other biochemical assays (e.g., Hestrin, BCA) in terms of specificity and sensitivity?
Stains-all is highly sensitive to sulfated or phosphorylated polysaccharides (detection limits ~1–10 µg/mL) but may overestimate concentrations for partially acetylated polymers (e.g., Salmonella Typhi Vi polysaccharide, where O-acetylation levels affect accuracy). In contrast, the Hestrin assay specifically quantifies O-acetyl groups, while the BCA assay targets proteins via peptide bonds. For glycoconjugates (e.g., Vi-CRM197 conjugates), Stains-all’s polysaccharide specificity avoids protein interference, unlike BCA . However, discrepancies arise when structural heterogeneity (e.g., incomplete acetylation) exists, necessitating multi-method validation .
Q. What are the standard protocols for sample preparation when using Stains-all in glycoconjugate analysis?
- Sample Handling : Avoid freeze-thaw cycles to prevent polysaccharide degradation. Use low-binding tubes to minimize adsorption losses.
- Buffer Conditions : Dilute samples in 10 mM sodium acetate (pH 4.5) to stabilize dye-polysaccharide interactions. Exclude EDTA or Tris buffers, which chelate cations critical for binding .
- Staining Protocol : Incubate with Stains-all (0.005% w/v in 50% formamide) for 30 minutes in the dark. Measure absorbance at 540 nm (bound dye) and 650 nm (free dye) to calculate polysaccharide concentration .
Advanced Research Questions
Q. How can researchers address discrepancies between Stains-all assay results and alternative quantification methods?
Discrepancies often stem from structural variations in target molecules. For example, Vi polysaccharide quantification via Stains-all yielded 25.2 µg/mL, while the Hestrin assay (measuring O-acetyl groups) reported 20.4 µg/mL due to incomplete acetylation (60–90% of residues) . To resolve such conflicts:
- Cross-Validation : Use orthogonal methods (e.g., SEC-MALS for molecular weight, ELISA for antigenicity) to confirm structural integrity and functional relevance .
- Error Analysis : Quantify measurement uncertainties (e.g., dye batch variability ±5%, spectrophotometer drift ±2%) and perform triplicate assays to assess reproducibility .
Q. What experimental design considerations are critical when integrating Stains-all into multi-methodological studies?
- Controlled Variables : Standardize dye concentration, incubation time, and pH across batches to minimize intra-study variability .
- Blinding : Mask sample identities during analysis to reduce bias, particularly when comparing novel conjugates to established standards .
- Data Triangulation : Combine Stains-all with structural assays (e.g., NMR for acetylation, CD spectroscopy for conformation) to correlate quantitative data with molecular features .
Q. What statistical approaches are recommended for validating Stains-all data in complex biological matrices?
- Multivariate Regression : Model Stains-all absorbance against confounding factors (e.g., protein content, buffer ionic strength) to isolate polysaccharide-specific signals .
- Bland-Altman Analysis : Assess agreement between Stains-all and reference methods by plotting mean differences and limits of agreement (±1.96 SD) .
- Power Analysis : Determine sample size a priori using pilot data (e.g., effect size = 15%, α = 0.05, power = 80%) to ensure statistical robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
